Cas no 2228636-53-9 (2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol)
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol
- 2228636-53-9
- EN300-1814194
-
- Inchi: 1S/C8H10N4O2/c1-14-6-2-3-7(10-4-6)8(5-13)11-12-9/h2-4,8,13H,5H2,1H3
- InChI Key: KHPCTRUXCZPNCL-UHFFFAOYSA-N
- SMILES: OCC(C1C=CC(=CN=1)OC)N=[N+]=[N-]
Computed Properties
- Exact Mass: 194.08037557g/mol
- Monoisotopic Mass: 194.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.7Ų
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814194-0.05g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1814194-0.1g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1814194-0.25g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1814194-0.5g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1814194-1.0g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1814194-2.5g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1814194-5.0g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1814194-10.0g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1814194-1g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1814194-5g |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol |
2228636-53-9 | 5g |
$3147.0 | 2023-09-19 |
2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol
Recent Advances in the Application of 2-Azido-2-(5-methoxypyridin-2-yl)ethan-1-ol (CAS: 2228636-53-9) in Chemical Biology and Drug Discovery
The compound 2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol (CAS: 2228636-53-9) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This molecule, characterized by its azido and methoxypyridinyl functional groups, has shown significant potential in the development of novel bioactive compounds and bioconjugation strategies. Recent studies highlight its utility in click chemistry applications, targeted drug delivery systems, and as a precursor for complex heterocyclic scaffolds.
One of the most notable applications of 2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers have leveraged its azido group to facilitate efficient bioconjugation with alkyne-containing biomolecules, enabling the synthesis of targeted probes for imaging and therapeutic purposes. A 2023 study demonstrated its successful incorporation into antibody-drug conjugates (ADCs), showcasing improved stability and pharmacokinetic properties compared to traditional linker systems.
In drug discovery, this compound has shown promise as a key intermediate in the synthesis of kinase inhibitors. The methoxypyridinyl moiety provides an excellent pharmacophore for interacting with ATP-binding sites of various kinases. Recent patent filings (2023-2024) describe its use in developing selective JAK3 and BTK inhibitors, with preclinical data showing enhanced selectivity profiles. The azido functionality allows for subsequent derivatization, enabling rapid structure-activity relationship (SAR) exploration.
Structural modifications of 2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol have yielded compounds with interesting biological activities. A 2024 publication in the Journal of Medicinal Chemistry reported that derivatives bearing fluorinated analogs at the ethanol moiety exhibited improved blood-brain barrier penetration, suggesting potential applications in CNS-targeted therapies. Computational studies indicate that the molecule's conformation allows for optimal interactions with various biological targets, particularly those containing aromatic stacking interactions.
The compound's safety profile and synthetic accessibility have also been subjects of recent investigation. Process chemistry studies (2023) have developed scalable synthetic routes with improved yields (>75%) and reduced hazardous byproducts. Toxicology assessments in rodent models indicate favorable preliminary safety data, with no significant off-target effects observed at therapeutic concentrations. These developments position 2228636-53-9 as an attractive candidate for further pharmaceutical development.
Looking forward, researchers are exploring the use of 2-azido-2-(5-methoxypyridin-2-yl)ethan-1-ol in PROTAC (proteolysis targeting chimera) technology. Its dual functionality makes it suitable for linking E3 ligase ligands to target protein binders. Early-stage research (2024) suggests potential applications in degrading challenging targets like KRAS mutants and tau proteins. The compound's versatility across multiple therapeutic areas underscores its growing importance in modern drug discovery paradigms.
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